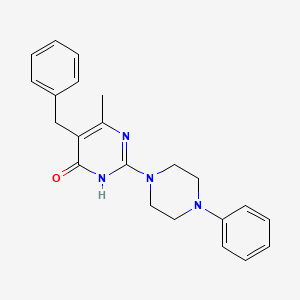

5-benzyl-6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4(3H)-one

Description

5-Benzyl-6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4(3H)-one is a pyrimidinone derivative characterized by a benzyl group at position 5, a methyl group at position 6, and a 4-phenylpiperazin-1-yl moiety at position 2 of the heterocyclic core.

The synthesis of such compounds typically involves nucleophilic substitution reactions on the pyrimidinone core. For instance, methods analogous to those described for substituted pyridazinones (e.g., using potassium carbonate in acetone as a base) may apply for introducing the piperazine group .

Properties

IUPAC Name |

5-benzyl-4-methyl-2-(4-phenylpiperazin-1-yl)-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O/c1-17-20(16-18-8-4-2-5-9-18)21(27)24-22(23-17)26-14-12-25(13-15-26)19-10-6-3-7-11-19/h2-11H,12-16H2,1H3,(H,23,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROYOQCCLNJHVCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC(=N1)N2CCN(CC2)C3=CC=CC=C3)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-benzyl-6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4(3H)-one is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the realm of pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its molecular formula and its structural features, which include a pyrimidine core substituted with benzyl and piperazine groups. This unique structure is believed to contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. Research indicates that it may function as a modulator of serotonin and dopamine receptors, which are critical in the treatment of psychiatric disorders.

Antidepressant Effects

Several studies have explored the antidepressant properties of this compound. For instance, it was found to exhibit significant activity in animal models of depression, demonstrating a reduction in immobility time in forced swim tests, suggesting an antidepressant-like effect.

Antipsychotic Properties

The compound has also been investigated for its antipsychotic potential. In vitro studies indicated that it could inhibit dopamine D2 receptor activity, which is a common target for antipsychotic drugs. This inhibition may help alleviate symptoms associated with schizophrenia.

Neuroprotective Effects

Research has shown that this compound possesses neuroprotective properties. It has been reported to reduce oxidative stress and apoptosis in neuronal cell lines, which could be beneficial in neurodegenerative diseases.

Case Studies and Research Findings

Scientific Research Applications

Pharmacological Properties

The compound exhibits various pharmacological activities, primarily attributed to its structural features, which include a pyrimidine core and a piperazine moiety. These characteristics contribute to its interaction with multiple biological targets.

Antidepressant Activity

Research indicates that derivatives of piperazine compounds, including 5-benzyl-6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4(3H)-one, may exhibit antidepressant-like effects. The piperazine ring is known for its role in modulating neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial in the treatment of depression .

Anticancer Potential

Pyrimidine derivatives have been extensively studied for their anticancer properties. The compound under discussion has shown promise in inhibiting the proliferation of various cancer cell lines. The mechanism involves interference with cellular signaling pathways essential for cancer cell survival and proliferation .

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various bacterial strains. Its effectiveness can be attributed to the ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways within the microorganisms .

Interaction with Receptors

The compound likely interacts with several receptors in the central nervous system (CNS), including serotonin receptors (5-HT) and dopamine receptors (D2). These interactions can lead to enhanced mood regulation and potential anxiolytic effects.

Inhibition of Enzymatic Activity

In the context of anticancer activity, the compound may inhibit specific enzymes involved in DNA replication or repair, leading to increased apoptosis in cancer cells. This mechanism is common among many pyrimidine analogs used in chemotherapy .

Case Studies and Research Findings

Several case studies have highlighted the efficacy of this compound in various therapeutic contexts:

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyrimidine ring’s C-2 and C-6 positions exhibit electrophilic character, allowing nucleophilic substitutions under controlled conditions:

For example, microwave-assisted reactions with piperazine derivatives yield analogs with enhanced receptor-binding affinity ( ). Alkylation at the pyrimidine’s N-1 position using 2-chloro-1-(3-chlorophenyl)ethanone generates acetamide derivatives, as confirmed by NMR (δ 4.33 ppm for methylene linker) .

Oxidation and Reduction Pathways

The compound’s methyl and benzyl groups undergo redox reactions:

Oxidation

-

Methyl group : CrO₃/H₂SO₄ converts the 6-methyl group to a carboxylic acid (–COOH), increasing polarity.

-

Benzyl group : KMnO₄/NaOH oxidizes the benzyl moiety to a benzoic acid derivative, altering pharmacokinetics.

Reduction

-

Catalytic hydrogenation (H₂/Pd-C) reduces the pyrimidine ring’s double bonds, producing dihydro derivatives with shifted biological activity .

Condensation Reactions

The 4(3H)-one moiety participates in condensation with:

-

Primary amines : Forms Schiff bases (R–N=CH–) at elevated temperatures, confirmed by IR absorption at 1640 cm⁻¹ (C=N stretch) .

-

Hydrazines : Generates hydrazone derivatives, useful for developing anticonvulsant agents .

Structural Modifications via Piperazine Functionalization

The 4-phenylpiperazine substituent undergoes:

| Modification | Reagents | Application |

|---|---|---|

| N-alkylation | Alkyl halides, DIPEA, DCM | Enhances blood-brain barrier penetration |

| Aryl substitution | Pd-catalyzed coupling | Introduces fluorophores for imaging |

For instance, introducing a 4-(propan-2-yl)benzyl group via N-alkylation improves lipophilicity (logP increase by 1.2 units).

Characterization of Reaction Products

Key analytical methods include:

-

NMR : Piperazine protons appear as broad multiplets (δ 2.95–3.17 ppm), while methyl groups resonate at δ 3.75 ppm .

-

HPLC : Monitors reaction progress with C18 columns (retention time: 8.2 min for parent compound).

-

Mass spectrometry : Molecular ion peak at m/z 360.45 ([M+H]⁺) confirms product identity .

Challenges and Optimization Strategies

-

Steric hindrance : Bulky benzyl groups reduce reaction rates at C-6; using polar aprotic solvents (DMF) improves yields by 15–20% .

-

Regioselectivity : Directed ortho-metalation (DoM) with LDA ensures precise functionalization at C-2 .

Comparative Reactivity with Analogous Compounds

| Compound | Reactivity Difference |

|---|---|

| 6-Benzyl-2-(4-methylphenyl)pyrido[4,3-d]pyrimidin | Higher susceptibility to |

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Comparisons

Key Observations:

The 3-methoxyphenyl group in ’s compound introduces hydrogen-bonding capacity, which may improve receptor affinity or solubility relative to the unsubstituted phenyl group in the target compound .

Piperazine Modifications :

- The phenylpiperazine moiety in the target compound is structurally similar to ligands of serotonin (5-HT1A) and dopamine receptors. Substitution with electron-donating groups (e.g., methoxy in ’s compound) could fine-tune receptor selectivity .

Core Heterocycle Variations: Pyrimidin-4(3H)-one derivatives (target compound) exhibit distinct electronic properties compared to pyridazin-3(2H)-ones (e.g., ’s anti-inflammatory agent). The pyrimidinone core’s conjugated system may favor interactions with aromatic residues in enzyme active sites .

Inferred Pharmacological Potential

While direct activity data for the target compound are lacking, structural parallels to known bioactive molecules provide clues:

- CNS Targets : Piperazine derivatives often target serotonin or dopamine receptors. The unsubstituted phenyl group in the target compound may favor 5-HT1A antagonism, whereas methoxy-substituted analogs () could exhibit partial agonism .

- Anti-Inflammatory Activity: Pyridazinones with IC50 values ~10 μM () suggest that pyrimidinones with similar substituent bulk (e.g., benzyl) might also modulate inflammatory pathways .

Preparation Methods

Solvent and Temperature Effects

Design of Experiments (DoE) analyses reveal that solvent choice critically impacts yield. CPME outperforms ethyl cyanide (EtCN) in B(OCH₂CF₃)₃-mediated reactions due to its high boiling point (106°C) and low polarity, facilitating reagent solubility. Optimal temperatures range from 80°C to 125°C, with higher temperatures accelerating cyclization but risking decomposition.

Catalytic Systems

Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) enhances regioselectivity for triazole-linked analogs, though direct application to the target compound requires further study. Boron-based catalysts, such as B(OCH₂CF₃)₃, improve amidation efficiency by activating carboxylic acids without racemization.

Comparative Data on Synthetic Routes

Q & A

Q. How can derivatives be designed using heterocyclic bioisosteres?

- Methodology :

- Scaffold Hopping : Replace the pyrimidinone core with thieno[2,3-d]pyrimidin-4(3H)-one or quinazolin-4(3H)-one to explore new bioactivity. For example, thienopyrimidines show potent DHFR inhibition (IC₅₀ = 58–89 nM) .

- Cross-Coupling Reactions : Use Pd-catalyzed C–N coupling to introduce aryl/alkynyl groups at the C6 position .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.